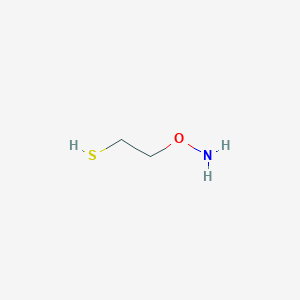
2-(Aminooxy)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)ethanethiol is a versatile compound with the chemical formula C₂H₇NOS. It is characterized by the presence of both an aminooxy group (-ONH₂) and a thiol group (-SH), making it a valuable reagent in various chemical and biological applications. The compound is known for its reactivity and ability to form stable linkages with other molecules, which makes it useful in synthetic chemistry and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)ethanethiol typically involves the reaction of 2-chloroethanethiol with hydroxylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
ClCH2CH2SH+NH2OH→ONH2CH2CH2SH+HCl
The reaction is usually conducted in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The product is then purified using distillation or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Addition: The compound can add to double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds or acyl chlorides are typical reagents.
Addition: The compound can react with alkenes or aldehydes under mild conditions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Aminooxy Compounds: Produced through nucleophilic substitution.
Adducts: Formed by addition reactions with alkenes or carbonyl compounds.
Scientific Research Applications
2-(Aminooxy)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for the modification of other molecules.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)ethanethiol involves its ability to form stable linkages with other molecules through its aminooxy and thiol groups. The aminooxy group can react with carbonyl compounds to form oximes, while the thiol group can form disulfide bonds with other thiols. These reactions enable the compound to modify and stabilize various biomolecules and synthetic materials.
Comparison with Similar Compounds
Similar Compounds
2-(Aminoethoxy)ethanol: Similar in structure but lacks the thiol group.
2-(Aminoethylthio)ethanol: Contains both amino and thiol groups but with a different arrangement.
2-(Aminoethylamino)ethanol: Features amino groups but no thiol group.
Uniqueness
2-(Aminooxy)ethanethiol is unique due to the presence of both the aminooxy and thiol groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds, making it particularly valuable in synthetic and biological applications.
Properties
Molecular Formula |
C2H7NOS |
|---|---|
Molecular Weight |
93.15 g/mol |
IUPAC Name |
O-(2-sulfanylethyl)hydroxylamine |
InChI |
InChI=1S/C2H7NOS/c3-4-1-2-5/h5H,1-3H2 |
InChI Key |
NXPBRABYBTZAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


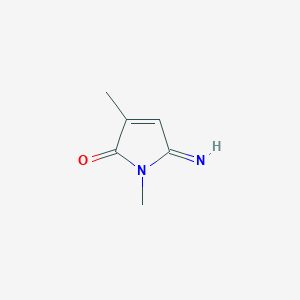

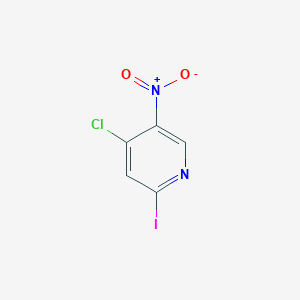
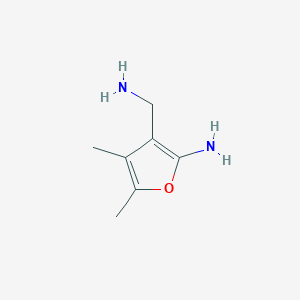
![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)

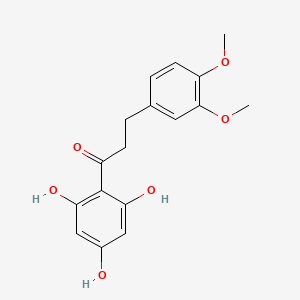
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)

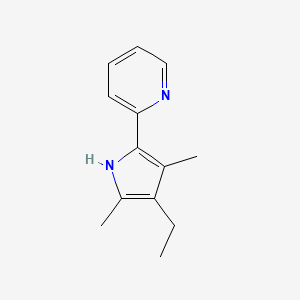
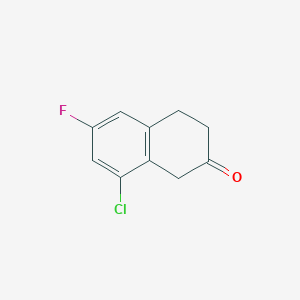
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
